molecular formula C20H17N5OS B2915217 N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-67-9

N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2915217
CAS No.: 852372-67-9
M. Wt: 375.45
InChI Key: PFODTKYPFMPBIP-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its triazolo[4,3-b]pyridazine core structure. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones. The benzyl group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the thioether or phenyl groups.

  • Reduction: Reduction reactions might target the triazolo[4,3-b]pyridazine core or the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as benzylamine and reaction conditions involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones from the thioether group.

  • Reduction: Reduced forms of the triazolo[4,3-b]pyridazine core or benzyl group.

  • Substitution: Introduction of various substituents on the core structure.

Scientific Research Applications

Chemistry and Biology: N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antimicrobial properties have also been explored, showing promise in combating various pathogens.

Medicine: The compound's potential as an antitumor agent is significant, with research indicating its ability to inhibit tumor growth in preclinical models. Its pharmacological profile is being investigated for possible therapeutic applications.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Mechanism of Action

The mechanism by which N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves binding to specific molecular targets such as c-Met and Pim-1. By inhibiting these proteins, the compound disrupts signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: These compounds share the same core structure and are also being studied for their biological activities.

  • Thiadiazoles and Thioamides: These compounds have similar sulfur-containing groups and exhibit antimicrobial properties.

Uniqueness: N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other triazolo[4,3-b]pyridazine derivatives.

Properties

IUPAC Name

N-benzyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-18(21-13-15-7-3-1-4-8-15)14-27-19-12-11-17-22-23-20(25(17)24-19)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODTKYPFMPBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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